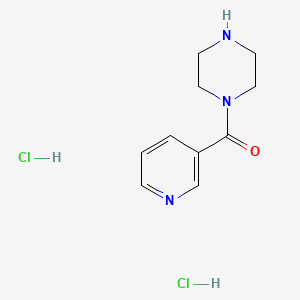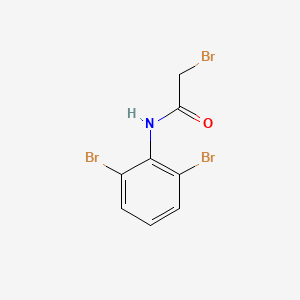
2-(3-Bromopropoxy)-1,3-dimethylbenzene
概要
説明
2-(3-Bromopropoxy)-1,3-dimethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and two methyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with 3-bromopropanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 3-bromopropanol reacts with the aromatic ring of m-xylene to form the desired product.
Reaction Conditions:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Strong acid catalysts like sulfuric acid or hydrochloric acid.
Solvent: The reaction can be performed in an organic solvent such as toluene or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
2-(3-Bromopropoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropoxy group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding propoxy derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution), ammonia (for amine substitution), and thiols (for thiol substitution). These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(3-hydroxypropoxy)-1,3-dimethylbenzene, 2-(3-aminopropoxy)-1,3-dimethylbenzene, or 2-(3-mercaptopropoxy)-1,3-dimethylbenzene can be formed.
Oxidation Products: Products such as 2-(3-hydroxypropoxy)-1,3-dimethylbenzene or 2-(3-oxopropoxy)-1,3-dimethylbenzene can be formed.
Reduction Products: The major product is 2-(3-propoxy)-1,3-dimethylbenzene.
科学的研究の応用
2-(3-Bromopropoxy)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(3-Bromopropoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 3-bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various pathways.
類似化合物との比較
2-(3-Bromopropoxy)-1,3-dimethylbenzene can be compared with other similar compounds, such as:
2-(3-Bromopropoxy)benzene: Lacks the methyl groups at the 1 and 3 positions, resulting in different chemical properties and reactivity.
2-(3-Bromopropoxy)-1,4-dimethylbenzene: Has methyl groups at the 1 and 4 positions, which can affect its steric and electronic properties.
2-(3-Bromopropoxy)-1,3,5-trimethylbenzene: Contains an additional methyl group at the 5 position, leading to further differences in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(3-bromopropoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILQSIAPINGGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284568 | |
| Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-54-3 | |
| Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromopropoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)

![2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid](/img/structure/B3259730.png)
![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)









